molecular formula C7H13NO B13166161 (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol

(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol

Cat. No.: B13166161
M. Wt: 127.18 g/mol
InChI Key: DKIDOZNBDLMVGW-UHFFFAOYSA-N
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Description

(4-Aminobicyclo[310]hexan-1-YL)methanol is a bicyclic compound characterized by a unique structure that includes an amino group and a hydroxyl group attached to a bicyclo[310]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable organic synthesis techniques that can be adapted for large-scale production. This includes optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives at the amino group.

Scientific Research Applications

(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.

Comparison with Similar Compounds

  • (2-Aminobicyclo[3.1.0]hexan-1-YL)methanol
  • (1R,2R,4S,5S)-4-Aminobicyclo[3.1.0]hexan-2-YL)methanol hydrochloride

Comparison: (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol is unique due to its specific substitution pattern on the bicyclo[3.1.0]hexane ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(4-amino-1-bicyclo[3.1.0]hexanyl)methanol

InChI

InChI=1S/C7H13NO/c8-6-1-2-7(4-9)3-5(6)7/h5-6,9H,1-4,8H2

InChI Key

DKIDOZNBDLMVGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2C1N)CO

Origin of Product

United States

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